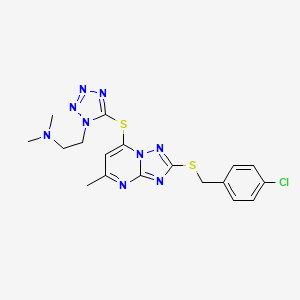

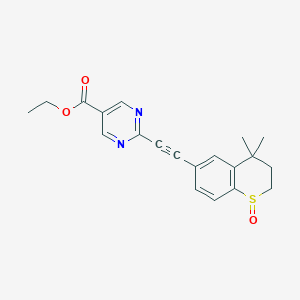

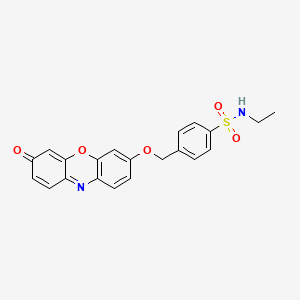

![molecular formula C21H22ClFN2O B611899 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride CAS No. 182959-33-7](/img/structure/B611899.png)

2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Vue d'ensemble

Description

YM-53601 is a squalene synthase inhibitor (IC50s = 79 and 90 nM in HepG2 cells and rat liver microsomes, respectively). It inhibits cholesterol biosynthesis in rats (ED50 = 32 mg/kg). YM-53601 dose-dependently reduces plasma triglyceride and non-HDL cholesterol levels in hamsters fed both normal and high-fat diets. It also reduces viral RNA, core and NS3 protein production, and secreted viral particles in Huh7.5.1-8 cells infected with the hepatitis C virus (HCV) strain JFH-1 without affecting cell viability at concentrations ranging from 0.5 to 1.5 μM. YM-53601 (1-10 μM) confers protection against cytotoxicity induced by the bacterial pore-forming toxin pneumolysin in HBE1 and normal human bronchial epithelial (NHBE) cells.

YM-53601 is an inhibitor of squalene synthase activity that acts by lowering cholesterol as well as triglycerides.

Applications De Recherche Scientifique

Squalene Synthase Inhibition

YM-53601 is a novel squalene synthase inhibitor . Squalene synthase is an enzyme vital for cholesterol biosynthesis. It catalyzes the dimerization of two farnesyl pyrophosphate molecules to form squalene, a key cholesterol precursor .

Reduction of Plasma Cholesterol Levels

YM-53601 has been shown to reduce plasma cholesterol levels in several animal species . It suppresses cholesterol biosynthesis in rats .

Reduction of Plasma Triglyceride Levels

In addition to reducing cholesterol levels, YM-53601 also reduces plasma triglyceride levels . It has been found to cause plasma triglyceride reduction in hamsters fed a normal diet .

Superiority over HMG-CoA Reductase Inhibitors

YM-53601 has been reported to be superior to an HMG-CoA reductase inhibitor in lowering plasma nonHDL-C level in rhesus monkeys . HMG-CoA reductase inhibitors are commonly used to lower cholesterol levels.

Superiority over Fibrates

YM-53601 has also been found to be superior to a fibrate in significantly lowering plasma triglyceride level . Fibrates are a class of medication that are commonly used to lower triglyceride levels.

Potential Treatment for Hypercholesterolemia and Hypertriglyceridemia

Given its ability to lower both cholesterol and triglyceride levels, YM-53601 may prove useful in treating hypercholesterolemia and hypertriglyceridemia in humans .

Mécanisme D'action

- YM-53601 is a novel squalene synthase inhibitor . Its primary target is squalene synthase, an enzyme crucial for cholesterol biosynthesis.

- Squalene synthase catalyzes the dimerization of two farnesyl pyrophosphate molecules to form squalene, a key precursor in cholesterol synthesis .

- YM-53601 inhibits squalene synthase activity, leading to reduced cholesterol biosynthesis in animals .

- YM-53601 suppresses lipogenic biosynthesis and lipid secretion in rodents .

- It equally inhibits squalene synthase activities in hepatic microsomes across various animal species .

- Reduced plasma cholesterol and triglyceride levels: YM-53601 decreases non-HDL cholesterol (non-high-density lipoprotein cholesterol) in animal models .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Propriétés

IUPAC Name |

2-[2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXYVHMBPISIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: YM-53601 is a potent and selective inhibitor of squalene synthase (SQS) [, , , ]. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene [, ]. While the precise mechanism of inhibition is not fully elucidated in the provided research, it is known that YM-53601 competes with FPP for binding to the SQS active site [].

A: Inhibition of SQS by YM-53601 effectively reduces the biosynthesis of cholesterol and cholesteryl esters []. This, in turn, can impact a variety of cellular processes dependent on cholesterol, including:

- Hepatitis C Virus (HCV) Production: Studies have demonstrated that YM-53601 exhibits antiviral activity against HCV by suppressing the production of viral RNA, proteins, and progeny virions []. This effect is attributed to the disruption of cholesterol biosynthesis, which is crucial for HCV replication and assembly [].

- Blastocyst Formation: Research suggests that YM-53601 impairs blastocyst formation by interfering with the mevalonate pathway, specifically the production of geranylgeranyl pyrophosphate (GGPP) which is essential for trophectoderm specification [].

- Chemotherapy Resistance in Cancer: YM-53601 has been shown to increase the sensitivity of hepatocellular carcinoma (HCC) cells to chemotherapy by depleting mitochondrial cholesterol, thus disrupting mitochondrial membrane integrity and promoting cell death [].

ANone: The chemical name of YM-53601 is 2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride. Unfortunately, the provided research excerpts do not include detailed spectroscopic data or molecular weight information for YM-53601.

A: Yes, preliminary research suggests that YM-53601 might have anti-cancer properties. One study demonstrated that YM-53601, alongside other mevalonate pathway inhibitors, exhibited significant inhibitory effects on ovarian cancer cell growth in vitro []. Furthermore, it was observed that YM-53601 might induce autophagy and potentially interfere with the Warburg effect, a metabolic hallmark of cancer cells [].

A: While the provided research doesn't focus on toxicity specifically, it's important to acknowledge that any interference with cholesterol biosynthesis, a fundamental cellular process, can lead to adverse effects []. One study observed that inhibiting the mevalonate pathway with statins, which act upstream of SQS, negatively impacted blastocyst formation in mice []. This highlights the potential developmental toxicity of disrupting this pathway. Thorough toxicological studies are crucial to evaluate the safety profile of YM-53601.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

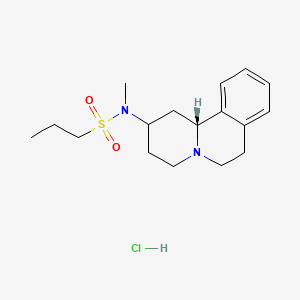

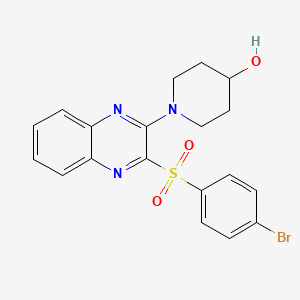

![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)